![molecular formula C8H13NO4S B13898357 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol . This compound is part of the azaspiro family, which is characterized by a spirocyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . This method allows for the creation of the four-membered rings in the spirocyclic structure. Industrial production methods may involve bulk custom synthesis and sourcing, as provided by companies like ChemScene .
Análisis De Reacciones Químicas
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of sterically constrained amino acids, which are important for drug design and development In biology, it can be used to study the interactions of spirocyclic compounds with biological targetsIn industry, it can be used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to pronounced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid can be compared with other similar compounds, such as 2-Azaspiro[3.3]heptane-6-carboxylic acid and its derivatives . These compounds share the spirocyclic structure but may differ in their functional groups and specific applications. The uniqueness of this compound lies in its methylsulfonyl group, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H13NO4S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c1-14(12,13)9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
Clave InChI |
LYPQMABYTDNSPI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CC2(C1)CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
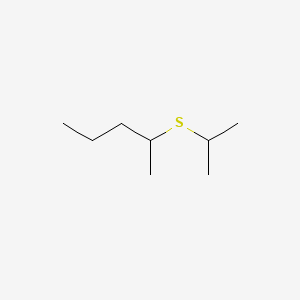
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
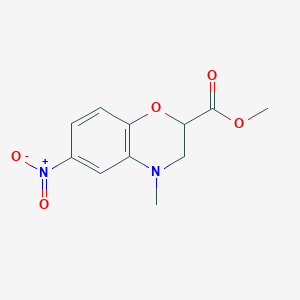

![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
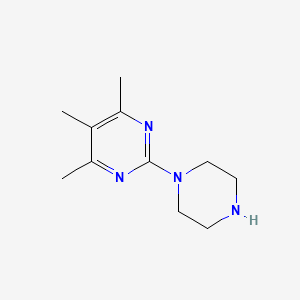
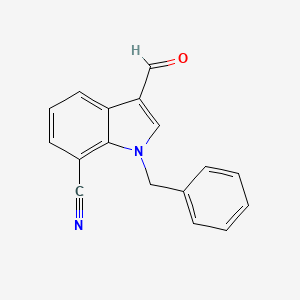

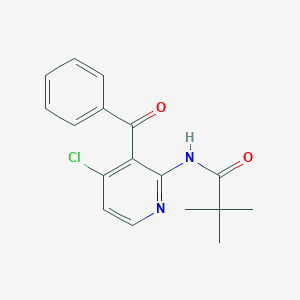
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
